2-{[4-(Tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide
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Overview
Description
2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE is a complex organic compound that features a triazine ring, a morpholine group, and a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE typically involves multiple steps, starting with the formation of the triazine ring The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines The morpholine group is introduced via nucleophilic substitution, and the tert-butylamino group is added through a similar substitution reaction
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the morpholine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Salbutamol: ®-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol.
Terbutaline: (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol.
Adrenaline: ®-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol.
Uniqueness
2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H25N7O2S |
---|---|
Molecular Weight |
355.46 g/mol |
IUPAC Name |
2-[[4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]propanehydrazide |
InChI |
InChI=1S/C14H25N7O2S/c1-9(10(22)20-15)24-13-17-11(19-14(2,3)4)16-12(18-13)21-5-7-23-8-6-21/h9H,5-8,15H2,1-4H3,(H,20,22)(H,16,17,18,19) |
InChI Key |
ZMRPZYBRVVUJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN)SC1=NC(=NC(=N1)N2CCOCC2)NC(C)(C)C |
Origin of Product |
United States |
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